PP2 analog

Overview

Description

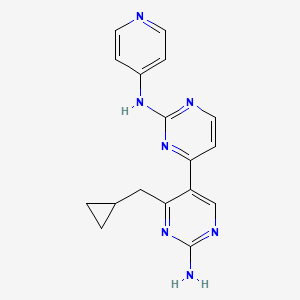

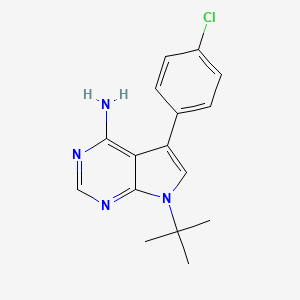

PP2 Analog is an analog of PP2 that acts as a protein trafficking modulator . It has a chemical formula of C16H17ClN4 and a molecular weight of 300.79 .

Synthesis Analysis

The synthesis of PP2 analogs has been explored in various studies . For instance, a hydroxyl-substituted analog of the known Src-family kinase inhibitor PP2, termed hydroxy-PP, was developed and studied for its unique cell response profile .Molecular Structure Analysis

The molecular structure of PP2 analogs is complex and requires advanced techniques for analysis . The X-ray crystal structure of a complex involving a PP2 analog (hydroxy-PP) and carbonyl reductase 1 (CBR1) was solved to a resolution of 1.24 Å .Scientific Research Applications

PP2A Inhibitors

The study by Fontanillo et al. (2016) focuses on the synthesis and biochemical evaluation of microcystin (MC) analogues, leading to the development of the first MC analogue with submicromolar inhibitory potency that is highly selective for PP2A over PP1. This research provides insight into achieving selectivity between these phosphatases with MC analogues (Fontanillo et al., 2016).

Protein-Protein Interaction Inhibition

Morelli, Bourgeas, and Roche (2011) discuss the role of Protein-Protein Interactions (PPIs) as drug targets, highlighting the emerging importance of inhibitors of these interactions (2P2Is or i-PPIs) in pharmaceutical development. The review includes a discussion on the chemical space of these inhibitors and their structural knowledge (Morelli, Bourgeas, & Roche, 2011).

Analog Environments for Space Missions

Lorenz et al. (2011) reviewed the use of analog environments in preparations for a Europa lander mission. This paper highlights the use of analogs in demonstrating and rehearsing engineering functions, such as sample acquisition from an icy surface, and in executing scientific protocols to identify impurities in ice, which could be extrapolated to the study and application of PP2 analogs in similar research contexts (Lorenz et al., 2011).

properties

IUPAC Name |

7-tert-butyl-5-(4-chlorophenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4/c1-16(2,3)21-8-12(10-4-6-11(17)7-5-10)13-14(18)19-9-20-15(13)21/h4-9H,1-3H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTZASCNUGMIJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C2=C(N=CN=C21)N)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Tert-butyl-5-(4-chlorophenyl)-7h-pyrrolo[2,3-d]pyrimidin-4-amine | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B610104.png)

![2-((4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one](/img/structure/B610106.png)